molecular formula C22H30N6O B11256116 4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)-N-(m-tolyl)piperazine-1-carboxamide

4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)-N-(m-tolyl)piperazine-1-carboxamide

Cat. No.: B11256116
M. Wt: 394.5 g/mol
InChI Key: XGDURBMYFIDDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a piperazine ring, all connected through various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a suitable diamine and a dihaloalkane.

    Final Coupling Reaction: The final step involves coupling the piperazine intermediate with a 3-methylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of advanced purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its ability to interact with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    Nilotinib: Another tyrosine kinase inhibitor with a similar structure to imatinib.

    Dasatinib: A multi-targeted kinase inhibitor used in the treatment of various cancers.

Uniqueness

4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Unlike imatinib and nilotinib, which primarily target tyrosine kinases, this compound may have broader applications due to its ability to interact with a wider range of molecular targets.

Properties

Molecular Formula

C22H30N6O

Molecular Weight

394.5 g/mol

IUPAC Name

N-(3-methylphenyl)-4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C22H30N6O/c1-17-7-6-8-19(15-17)24-22(29)28-13-11-27(12-14-28)21-23-18(2)16-20(25-21)26-9-4-3-5-10-26/h6-8,15-16H,3-5,9-14H2,1-2H3,(H,24,29)

InChI Key

XGDURBMYFIDDGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.